An In-depth Technical Guide to 2-Amino-3,6-dibromopyridine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Amino-3,6-dibromopyridine: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-Amino-3,6-dibromopyridine, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, reactivity, synthesis, and key applications of this compound, grounding theoretical principles in practical, field-proven insights.
Introduction: The Strategic Importance of 2-Amino-3,6-dibromopyridine
2-Amino-3,6-dibromopyridine is a substituted pyridine derivative of significant interest in modern organic synthesis. Its structure is strategically functionalized with two bromine atoms and an amino group, creating a scaffold with multiple, distinct reactive sites. The pyridine ring, being electron-deficient, is inherently activated towards certain transformations.[1] The interplay between the electron-donating amino group and the inductively electron-withdrawing bromine atoms at the C3 and C6 positions results in a unique reactivity profile. This makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and functional materials.[2][3]
The bromine atoms at positions 3 and 6 serve as versatile handles for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of carbon-carbon and carbon-heteroatom bonds, enabling the systematic construction of diverse compound libraries for screening and optimization in drug discovery programs.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Core Chemical Identity and Physical Properties
The fundamental identifiers and key physical properties of 2-Amino-3,6-dibromopyridine are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference |
| IUPAC Name | 3,6-Dibromopyridin-2-amine | |
| CAS Number | 503425-86-3 | [5] |
| Molecular Formula | C₅H₄Br₂N₂ | [6] |
| Molecular Weight | 251.91 g/mol | [6] |
| Appearance | White to light yellow or brown powder/crystals | [7] |
| Melting Point | 214-218 °C | [7] |
| Boiling Point | 327.7 ± 37.0 °C (Predicted) | [7] |
| Solubility | Soluble in polar organic solvents like DMF; poor solubility in non-polar solvents and water. | [8] |
Spectroscopic Signature
Spectroscopic data provides the definitive structural confirmation of 2-Amino-3,6-dibromopyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2,6-dibromopyridine, shows characteristic signals for the aromatic protons on the pyridine ring.[9] For 2-Amino-3,6-dibromopyridine, one would expect to see distinct signals for the two remaining aromatic protons and a broadened signal for the amino (-NH₂) protons, with chemical shifts influenced by the electronic environment created by the bromine and amino substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the electronic distribution within the molecule. The carbon atoms bonded to the electronegative bromine and nitrogen atoms will exhibit characteristic downfield shifts.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and C-Br stretching vibrations, as well as aromatic C-H and C=C/C=N ring stretching modes.[11]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Synthesis and Chemical Reactivity
The synthetic utility of 2-Amino-3,6-dibromopyridine stems from its accessible preparation and its predictable, yet versatile, reactivity.
Synthetic Pathways
The synthesis of substituted bromopyridines often begins with a more readily available pyridine derivative. A common strategy involves the direct bromination of an aminopyridine. For instance, the bromination of 2-aminopyridine using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can yield various brominated products.[12][13] Controlling the stoichiometry and reaction conditions is crucial to achieve the desired dibrominated product and minimize the formation of mono- or tri-brominated side products.[14]
The diagram below illustrates a generalized synthetic approach to a dibrominated aminopyridine.
Caption: Generalized pathway for the synthesis of 2-Amino-3,6-dibromopyridine.
Core Reactivity and Mechanistic Insights
The reactivity of 2-Amino-3,6-dibromopyridine is governed by its electronic structure. The bromine atoms are excellent leaving groups, particularly in palladium-catalyzed cross-coupling reactions, which are the cornerstone of its synthetic utility.[4]
Key Reaction Classes:
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the dibromopyridine with a boronic acid or ester. This is a powerful method for introducing aryl or vinyl substituents.[15][16] The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, coupling the dibromopyridine with primary or secondary amines. This is a key transformation for building complex nitrogen-containing heterocycles.[4][16]
-
Sonogashira Coupling: This reaction forms a C-C bond between the dibromopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[4][16]
The differential reactivity of the bromine atoms at the C3 and C6 positions can potentially be exploited for selective, sequential functionalization, adding another layer of synthetic control. The C6 position is generally more activated towards nucleophilic substitution and oxidative addition to palladium due to its proximity to the electron-withdrawing ring nitrogen.[1][17]
Caption: Workflow for a Suzuki cross-coupling reaction.
Applications in Research and Development
The unique structural features of 2-Amino-3,6-dibromopyridine make it a valuable precursor in several high-value research areas.
Medicinal Chemistry and Drug Discovery
This compound is a key building block for synthesizing a wide range of biologically active molecules. Its scaffold is found in compounds developed as:
-
Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors used in oncology. The ability to functionalize the scaffold via cross-coupling allows for the fine-tuning of inhibitor potency and selectivity.[18]
-
Anticancer Agents: Pyridine-bridged analogues of natural products like Combretastatin-A4, which target tubulin polymerization, have been synthesized using dibromopyridines as starting materials, demonstrating potent anticancer activity.[19]
-
Neurological Disorder Therapeutics: Related aminobromopyridines are used in the development of drugs targeting neurological conditions.[3][20]
Agrochemicals and Materials Science
The utility of 2-Amino-3,6-dibromopyridine extends beyond pharmaceuticals.
-
Agrochemicals: It serves as an intermediate in the creation of advanced herbicides and pesticides, contributing to crop protection and food security.[2][20]
-
Materials Science: The ability to form highly conjugated systems through cross-coupling reactions makes this and related compounds interesting for the development of organic electronics, polymers, and other functional materials.[3]
Safety and Handling
As a laboratory chemical, 2-Amino-3,6-dibromopyridine requires careful handling in accordance with established safety protocols.
-
Hazard Classification: This compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.[21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. If handling as a powder where dust may be generated, use a NIOSH-approved respirator.[22][23]
-
Handling Procedures: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[5][7]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To synthesize a 6-aryl-2-amino-3-bromopyridine derivative.
Materials:
-
2-Amino-3,6-dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere Preparation: Charge a dry Schlenk flask equipped with a magnetic stir bar with 2-Amino-3,6-dibromopyridine, the arylboronic acid, and potassium phosphate. The use of a Schlenk flask and pre-dried reagents is critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and hydrolyze the boronic acid, respectively.
-
Catalyst and Ligand Addition: In a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen), add the palladium precatalyst (Pd₂(dba)₃) and the XPhos ligand. XPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium(0) species and promotes the rate-limiting oxidative addition step.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent must be anhydrous to prevent side reactions. Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously. The elevated temperature is necessary to overcome the activation energy for the catalytic cycle steps.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours). This ensures the reaction is driven to completion and prevents unnecessary heating that could lead to product degradation.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous wash removes inorganic salts (like the phosphate base), while the brine wash helps to break any emulsions and further dry the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product. Chromatography is essential for removing the catalyst residues, ligand, and any unreacted starting materials or byproducts.
References
- 2-Amino-6-bromopyridine Safety Data Sheet. (2025). [Source 1 URL not available]
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). [Source 2 URL not available]
-
Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Amino-2,6-dibromopyridine. (2025). PubChem. [Link]
-
2-Amino-3-bromopyridine. (2025). PubChem. [Link]
-
C–C coupling reaction of 2,6-dibromopyridine and phenylboronic acid. ResearchGate. [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2025). [Source 20 URL not available]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. [Link]
- Preparation method of amino pyridine bromide compound. (2010).
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2... (2015). ResearchGate. [Link]
-
Any advice on the preparation of 2-amino-6-bromopyridine. (2015). ResearchGate. [Link]
-
Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. [Link]
-
Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 13534-99-1|2-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]
- 6. 3-Amino-2,6-dibromopyridine | C5H4Br2N2 | CID 817678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dibromopyridin-3-amine | 39856-57-0 [amp.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. chimia.ch [chimia.ch]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ijssst.info [ijssst.info]
- 14. heteroletters.org [heteroletters.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nbinno.com [nbinno.com]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
